Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C5H6ClN3O2 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H6ClN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9) |
InChI Key |
ZOUSLBGWEOKVSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazononitriles with Chlorinated Reagents
This method leverages the reactivity of hydrazononitriles with α-chloroacetonitrile to form the pyrazole ring, introducing both the amino and chloro substituents in a single step.
Mechanistic Overview
The reaction proceeds via nucleophilic cyclization, where the hydrazononitrile attacks the electrophilic carbon of chloroacetonitrile, forming a cyclic intermediate that loses HCl to yield the pyrazole. The chloro group is positioned at the 5-position due to steric and electronic directing effects during cyclization.
Experimental Conditions
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates the reaction, reducing time to 30 minutes while maintaining high yields (>70%). This method enhances regioselectivity and minimizes side reactions.
This approach involves sequential introduction of functional groups onto a pre-formed pyrazole scaffold.
Chlorination of Pyrazole Intermediates
Electrophilic chlorination is employed to introduce the chloro group at the 5-position.
Conditions
Amination via Reduction or Direct Substitution
The amino group is introduced either by reducing a nitro precursor or displacing a halide.
| Parameter | Value/Details | Reference |
|---|---|---|
| Nitro Precursor | 5-Nitro-1H-pyrazole-3-carboxylic acid | |
| Reducing Agent | H₂/Pd-C or Fe/HCl | |
| Solvent | Ethanol or aqueous HCl | |
| Yield | Moderate (e.g., 66.7% in) |
Esterification of Carboxylic Acid Intermediate
The methyl ester is introduced by converting the carboxylic acid to an acid chloride, followed by reaction with methanol.
Comparative Analysis of Methods
Industrial and Scalability Considerations
- Microwave-Assisted Synthesis : Reduces reaction time and energy consumption, ideal for large-scale production.
- Waste Minimization : Use of SOCl₂ in esterification generates HCl, requiring neutralization steps.
- Purity Control : Column chromatography or crystallization is critical for high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate is a pyrazole derivative with applications in scientific research, particularly in medicinal chemistry . Pyrazoles are a class of heterocyclic compounds that serve as templates in medicinal chemistry, with several commercially available drugs utilizing pyrazole frameworks .
Anticancer Potential
This compound has been evaluated for its anticancer potential and exhibits cytotoxic effects against several cancer cell lines.
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have a wide range of applications, including uses in supramolecular and polymer chemistry, the food industry, cosmetic colorings, and as UV protectants . Different pyrazole derivatives have demonstrated activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) . Some have the ability to block Gram-negative strains, targeting both DNA Gyrase and Topoisomerase IV . Other pyrazole derivatives have shown to be MK2-inhibitors, playing a role in the signaling and synthesis of TNFa, which is central to inflammation and autoimmune diseases . Additionally, some bisindole-substituted 3APs could be a prototype for creating novel therapeutic agents to treat Alzheimer’s disease (AD) and other GSK-3β-associated complex neurological syndromes .
Building Block for Molecular Frameworks
Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a bifunctional building block that can be explored for generating complex pyrazole-based molecular frameworks using various organic transformations .
Synthesis of Pyrazole Derivatives
Mechanism of Action
The mechanism by which Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₇ClN₃O₂ (inferred from ethyl ester analog in ).
- Functional Groups: Ester (COOCH₃), amino (NH₂), and chloro (Cl) substituents.
- Applications: Serves as a precursor for bioactive molecules, including kinase inhibitors, due to its ability to undergo further functionalization at the amino and ester groups .
Structural and Functional Analogues
Table 1: Comparative Analysis of Methyl 4-Amino-5-Chloro-1H-Pyrazole-3-Carboxylate and Related Compounds
Key Comparative Insights
(i) Ester vs. Carboxamide Derivatives
- This compound vs. Carboxamides (3a–3e): Reactivity: The methyl ester group in the target compound facilitates hydrolysis to carboxylic acids or transesterification, whereas carboxamides (e.g., 3a) exhibit stability under basic/acidic conditions due to strong hydrogen bonding . Bioactivity: Carboxamides (e.g., 3a, 3b) show higher antitumor activity in preliminary assays, attributed to their ability to form hydrogen bonds with biological targets .
(ii) Substituent Effects on Physicochemical Properties
- Chlorine Positioning : The 5-chloro substituent in the target compound enhances electrophilicity at position 4, enabling nucleophilic substitutions. In contrast, dual chlorine atoms in 3b increase melting points (171–172°C vs. 133–135°C for 3a), suggesting improved crystalline packing .
- Aryl vs. Alkyl Groups : Aryl-substituted derivatives (e.g., 3a, 3d) exhibit higher melting points and yields compared to alkyl-substituted analogs, likely due to π-π stacking interactions .
(iii) Ester Chain Length: Methyl vs. Ethyl
- The ethyl ester analog () has a molecular weight of 189.60 g/mol, compared to ~175.59 g/mol for the methyl ester.
Biological Activity
Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The presence of an amino group, chloro substituent, and carboxylate moiety enhances its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulate receptor functions, leading to altered cellular responses. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It exhibits significant cytotoxic effects against several cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.33 | Induction of apoptosis via Bcl-2/Bax modulation |
| HCT116 | 2.28 | Cell cycle arrest at G2/M phase |
| A549 | 3.67 | Inhibition of EGFR signaling pathways |
In a study by Wei et al., this compound derivatives showed promising growth inhibition against A549 lung cancer cells with an IC50 value of approximately 26 µM . Additionally, compounds derived from this structure demonstrated pro-apoptotic mechanisms by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha.
Table 2: Anti-inflammatory Activity Data
| Model | Effect | Reference |
|---|---|---|
| LPS-induced mice model | Reduced TNF-alpha release | |
| Carrageenan-induced edema | Comparable to indomethacin |
In vivo studies have shown that this compound can significantly reduce inflammation in models induced by lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various bacterial strains.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 40 µg/mL | |
| Bacillus subtilis | 40 µg/mL |
Compounds derived from this pyrazole have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .
Case Studies and Research Findings
- Anticancer Research : A study conducted by Xia et al. synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines, revealing promising results with significant apoptosis induction .
- Inflammation Models : Research involving carrageenan-induced edema demonstrated that derivatives of this compound exhibited anti-inflammatory effects comparable to established drugs like indomethacin, highlighting their therapeutic potential in treating inflammatory conditions .
- Antimicrobial Screening : In vitro tests against multiple bacterial strains indicated that certain derivatives possess strong antibacterial properties, making them candidates for further development in the field of infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
